molecular formula C22H24BrClN2O4 B5111433 ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE CAS No. 88461-88-5

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE

Cat. No.: B5111433
CAS No.: 88461-88-5
M. Wt: 495.8 g/mol
InChI Key: SOSYXINOWQRFOZ-UHFFFAOYSA-N
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Description

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is a synthetic organic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a bromine atom, a hydroxyl group, and a morpholine moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Bromination: Introduction of the bromine atom to the indole ring.

    Hydroxylation: Addition of a hydroxyl group to the indole structure.

    Morpholine Substitution: Attachment of the morpholine moiety to the indole ring.

    Esterification: Formation of the ethyl ester group.

    Quaternization: Conversion of the morpholine nitrogen to a quaternary ammonium salt with chloride as the counterion.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to achieve high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxyl group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

    Hydrolysis: Breakdown of the ester group to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (R-SH).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a de-brominated indole derivative.

    Substitution: Formation of various substituted indole derivatives.

    Hydrolysis: Formation of the corresponding carboxylic acid and ethanol.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE would depend on its specific biological target. Generally, indole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA, leading to modulation of biological pathways. The presence of the bromine, hydroxyl, and morpholine groups may enhance its binding affinity and specificity to certain targets.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the hydroxyl group.

    6-Bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the ethyl ester group.

    Ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1H-indole-3-carboxylate: Lacks the quaternary ammonium chloride.

Uniqueness

ETHYL6-BROMO-5-HYDROXY-2-(MORPHOLIN-4-IUM-4-YLMETHYL)-1-PHENYLINDOLE-3-CARBOXYLATE CHLORIDE is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The presence of the quaternary ammonium chloride may enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

ethyl 6-bromo-5-hydroxy-2-(morpholin-4-ylmethyl)-1-phenylindole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23BrN2O4.ClH/c1-2-29-22(27)21-16-12-20(26)17(23)13-18(16)25(15-6-4-3-5-7-15)19(21)14-24-8-10-28-11-9-24;/h3-7,12-13,26H,2,8-11,14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOSYXINOWQRFOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=CC(=C(C=C21)O)Br)C3=CC=CC=C3)CN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24BrClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601008166
Record name Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

495.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88461-88-5
Record name Ethyl 6-bromo-5-hydroxy-2-[(morpholin-4-yl)methyl]-1-phenyl-1H-indole-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601008166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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